molecular formula C8H5Cl2N B171807 3,5-dichloro-1H-indole CAS No. 120258-33-5

3,5-dichloro-1H-indole

Cat. No.: B171807
CAS No.: 120258-33-5
M. Wt: 186.03 g/mol
InChI Key: KJKPDGGMFNIIKS-UHFFFAOYSA-N
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Description

3,5-dichloro-1H-indole is a compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.03 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a heterocyclic indole ring substituted with two chlorine atoms at the 3 and 5 positions . The InChI code for this compound is InChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.03 g/mol and a molecular formula of C8H5Cl2N . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 184.9799046 g/mol . The topological polar surface area of the compound is 15.8 Ų .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Indole Derivatives : Indole derivatives, including those related to 3,5-dichloro-1H-indole, are synthesized for their diverse applications in various fields. These derivatives have been explored for spectroscopic and X-ray crystallographic analysis, highlighting their significance in medicinal chemistry and other applications (Geetha et al., 2019).

  • Indole-Based Compounds in Pharmacology : Compounds carrying the indole moiety, like this compound, exhibit properties relevant to pharmacology, including antibacterial and antifungal activities. Their role in organic synthesis and medicinal chemistry underlines their importance (Somappa et al., 2015).

  • Nucleophilic Reactivities of Indoles : The study of nucleophilic reactivities of indoles, including compounds like this compound, is crucial for understanding their reactions in various synthetic processes. This research provides insights into the reactivity and interaction dynamics of these compounds (Lakhdar et al., 2006).

Catalysis and Reaction Mechanisms

  • Catalytic Applications : Indole compounds, including those similar to this compound, are utilized in catalytic processes to facilitate various chemical reactions. These reactions are significant in the synthesis of complex organic compounds and pharmaceuticals (Liu et al., 2012).

  • Role in Organic Synthesis : this compound-related compounds play a role in organic synthesis, particularly in the construction of complex molecular structures. Understanding their mechanisms contributes to the advancement of synthetic chemistry (Cacchi & Fabrizi, 2005).

Molecular Interactions and Structural Analysis

  • Molecular Packing Analysis : Research on compounds like this compound involves analyzing their molecular packing and intermolecular interactions. Such studies are fundamental in understanding the properties and potential applications of these compounds (Al-Ostoot et al., 2019).

  • Structural Elucidation and DFT Studies : Detailed structural analysis and density functional theory (DFT) studies of indole derivatives provide insights into their chemical properties and reactivities. These studies are essential for the development of new materials and drugs (Tariq et al., 2020).

Future Directions

Indole derivatives, including 3,5-dichloro-1H-indole, have potential for further exploration due to their diverse pharmacological activities . Future research could focus on the synthesis methods, chemical reactions, and biological activities of this compound.

Properties

IUPAC Name

3,5-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKPDGGMFNIIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465391
Record name 3,5-Dichloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-33-5
Record name 3,5-Dichloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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